molecular formula C5H7Cl2NO B13962333 1-(Azetidin-1-yl)-2,2-dichloroethan-1-one CAS No. 73512-38-6

1-(Azetidin-1-yl)-2,2-dichloroethan-1-one

Cat. No.: B13962333
CAS No.: 73512-38-6
M. Wt: 168.02 g/mol
InChI Key: CXUNBAWUSOXVRK-UHFFFAOYSA-N
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Description

1-(Azetidin-1-yl)-2,2-dichloroethan-1-one is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-1-yl)-2,2-dichloroethan-1-one typically involves the reaction of azetidine with dichloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme can be represented as follows:

Azetidine+Dichloroacetyl chlorideThis compound\text{Azetidine} + \text{Dichloroacetyl chloride} \rightarrow \text{this compound} Azetidine+Dichloroacetyl chloride→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-1-yl)-2,2-dichloroethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The azetidine ring can be subjected to oxidation or reduction under specific conditions, leading to different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the chlorine atoms.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the azetidine ring.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound to its corresponding amine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(Azetidin-1-yl)-2-azidoethan-1-one.

Scientific Research Applications

1-(Azetidin-1-yl)-2,2-dichloroethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Azetidin-1-yl)-2,2-dichloroethan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Uniqueness: 1-(Azetidin-1-yl)-2,2-dichloroethan-1-one is unique due to the presence of two chlorine atoms, which impart distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in synthetic chemistry.

Conclusion

This compound is a compound of considerable interest in various scientific fields. Its unique structure and reactivity make it valuable for research and industrial applications. Understanding its preparation methods, chemical reactions, and applications can pave the way for new discoveries and innovations.

Properties

CAS No.

73512-38-6

Molecular Formula

C5H7Cl2NO

Molecular Weight

168.02 g/mol

IUPAC Name

1-(azetidin-1-yl)-2,2-dichloroethanone

InChI

InChI=1S/C5H7Cl2NO/c6-4(7)5(9)8-2-1-3-8/h4H,1-3H2

InChI Key

CXUNBAWUSOXVRK-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C(=O)C(Cl)Cl

Origin of Product

United States

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